molecular formula C9H7NO B6279056 1-ethenyl-4-isocyanatobenzene CAS No. 2487-96-9

1-ethenyl-4-isocyanatobenzene

Cat. No. B6279056
CAS RN: 2487-96-9
M. Wt: 145.2
InChI Key:
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Description

1-Ethenyl-4-isocyanatobenzene, also known as 1-ethyl-4-isocyanatobenzene (1-EIB) or 1-ethyl-4-isocyanatobenzene-2-sulfonate (1-EIB-2-S), is a synthetic organic compound that is used in a variety of scientific applications. It is a colorless, odorless, and crystalline solid at room temperature. It is soluble in water, alcohol, and many organic solvents. 1-EIB is an isocyanate, a functional group that is widely used in the synthesis of polymers, plastics, and pharmaceuticals. It is also used as a reagent in organic synthesis, and as a catalyst in the manufacture of polyurethane foams.

Scientific Research Applications

1-EIB is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, for the synthesis of polymers, plastics, and pharmaceuticals. It is also used as a catalyst in the manufacture of polyurethane foams. In addition, 1-EIB is used in the synthesis of polyamides, polyurethanes, and polyacrylates. It is also used in the synthesis of a variety of organic compounds, such as polyesters, polycarbonates, and polyimides.

Mechanism of Action

1-EIB is a reactive organic compound that can undergo a variety of reactions. It can react with other organic compounds to form polymers, plastics, and pharmaceuticals. It can also react with water to form alcohols, amines, and carboxylic acids. In addition, 1-EIB can react with amines to form amides, and with alcohols to form esters.
Biochemical and Physiological Effects
1-EIB is an isocyanate, and is known to be a respiratory irritant. Prolonged exposure to high concentrations of 1-EIB can cause irritation of the eyes, nose, and throat. In addition, 1-EIB has been shown to cause irritation of the skin and respiratory tract. Long-term exposure to 1-EIB can cause damage to the lungs, liver, kidneys, and nervous system.

Advantages and Limitations for Lab Experiments

1-EIB has a number of advantages for laboratory experiments. It is a relatively stable compound, and is soluble in a variety of organic solvents. It is also relatively inexpensive, and can be easily synthesized. The main limitation of 1-EIB is its toxicity. It is an irritant, and prolonged exposure can be hazardous to health.

Future Directions

The future of 1-EIB is promising, as it has a wide range of applications in scientific research. It can be used in the synthesis of polymers, plastics, and pharmaceuticals. It can also be used in the synthesis of a variety of organic compounds, such as polyesters, polycarbonates, and polyimides. In addition, 1-EIB can be used as a catalyst in the manufacture of polyurethane foams. Future research should focus on developing safer and more efficient methods for synthesizing 1-EIB, as well as exploring its potential applications in medicine and other fields.

Synthesis Methods

1-EIB is synthesized by the reaction of ethyl iodide and potassium isocyanate in aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid, and takes place at a temperature of 70-80°C. The reaction produces 1-ethenyl-4-isocyanatobenzeneocyanatobenzene, which is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethenyl-4-isocyanatobenzene can be achieved through a two-step reaction process. The first step involves the synthesis of 4-nitrophenyl isocyanate, which is then converted to 1-ethenyl-4-isocyanatobenzene in the second step.", "Starting Materials": [ "4-nitroaniline", "phosgene", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "sodium chloride", "sodium sulfate", "ethanol", "sodium carbonate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "copper powder", "sodium sulfite", "sodium hydroxide", "sodium carbonate", "benzene", "ethene" ], "Reaction": [ "Step 1: Synthesis of 4-nitrophenyl isocyanate", "a. Dissolve 4-nitroaniline (10 g) in acetic anhydride (50 mL) and cool the solution to 0°C.", "b. Slowly add sodium nitrite (7.5 g) dissolved in water (15 mL) to the above solution with stirring.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0°C.", "d. Add a solution of copper powder (10 g) in water (50 mL) to the reaction mixture and stir for 30 minutes at 0°C.", "e. Filter the resulting precipitate and wash it with water and ethanol.", "f. Dissolve the precipitate in hydrochloric acid (10 mL) and add sodium sulfite (5 g) to the solution.", "g. Extract the resulting mixture with benzene (3 x 50 mL) and wash the organic layer with water (2 x 50 mL).", "h. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 4-nitrophenyl isocyanate as a yellow solid.", "Step 2: Synthesis of 1-ethenyl-4-isocyanatobenzene", "a. Dissolve 4-nitrophenyl isocyanate (5 g) in dry ethyl acetate (50 mL) and cool the solution to 0°C.", "b. Slowly add phosgene (5 mL) to the above solution with stirring.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0°C.", "d. Add a solution of sodium hydroxide (5 g) in water (10 mL) to the reaction mixture and stir for 30 minutes at room temperature.", "e. Extract the resulting mixture with ethyl acetate (3 x 50 mL) and wash the organic layer with sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL).", "f. Dry the organic layer over sodium sulfate and evaporate the solvent to obtain 1-ethenyl-4-isocyanatobenzene as a yellow solid." ] }

CAS RN

2487-96-9

Product Name

1-ethenyl-4-isocyanatobenzene

Molecular Formula

C9H7NO

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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